Pdgfr|A/flt3-itd-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pdgfr|A/flt3-itd-IN-1 is a potent inhibitor of platelet-derived growth factor receptor alpha (PDGFRα) and FMS-like tyrosine kinase 3 (FLT3) with internal tandem duplication (ITD) mutations. This compound has shown significant potential in the research of acute myeloid leukemia (AML) and chronic eosinophilic leukemia due to its ability to inhibit these kinases effectively .
Méthodes De Préparation
The synthesis of Pdgfr|A/flt3-itd-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditionsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the proper formation of the compound . Industrial production methods may involve scaling up these reactions using optimized conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Pdgfr|A/flt3-itd-IN-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions). The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted purine derivatives .
Applications De Recherche Scientifique
Pdgfr|A/flt3-itd-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of PDGFRα and FLT3 kinases, providing insights into the design of new inhibitors.
Biology: Employed in cellular assays to investigate the role of PDGFRα and FLT3 in cell signaling pathways and their impact on cell proliferation and survival.
Medicine: Explored as a potential therapeutic agent for the treatment of AML and chronic eosinophilic leukemia, particularly in cases with FLT3-ITD mutations.
Industry: Utilized in the development of new drugs targeting PDGFRα and FLT3, contributing to the advancement of targeted cancer therapies
Mécanisme D'action
Pdgfr|A/flt3-itd-IN-1 exerts its effects by binding to the active sites of PDGFRα and FLT3, inhibiting their kinase activity. This inhibition prevents the phosphorylation of downstream signaling molecules, such as STAT5, AKT, and ERK, which are involved in cell proliferation, survival, and differentiation. By blocking these pathways, this compound induces apoptosis and inhibits the growth of leukemic cells .
Comparaison Avec Des Composés Similaires
Pdgfr|A/flt3-itd-IN-1 is unique in its dual inhibition of PDGFRα and FLT3, making it a valuable tool for studying these kinases. Similar compounds include:
Sorafenib: An oral multikinase inhibitor that targets RAF-1, VEGF, c-KIT, PDGFR, ERK, and FLT3.
Midostaurin: A first-generation FLT3 inhibitor approved for the treatment of FLT3-mutated AML.
Gilteritinib: A second-generation FLT3 inhibitor with higher specificity and potency compared to first-generation inhibitors.
Quizartinib: Another second-generation FLT3 inhibitor known for its effectiveness in treating FLT3-ITD AML
These compounds share similar mechanisms of action but differ in their specificity, potency, and clinical applications. This compound stands out due to its dual-targeting capability, providing a broader scope of inhibition and potential therapeutic benefits.
Propriétés
Formule moléculaire |
C27H39N9O |
---|---|
Poids moléculaire |
505.7 g/mol |
Nom IUPAC |
N-(4-aminobutyl)-4-[[2-[(4-aminocyclohexyl)amino]-9-cyclopentylpurin-6-yl]amino]benzamide |
InChI |
InChI=1S/C27H39N9O/c28-15-3-4-16-30-26(37)18-7-11-20(12-8-18)32-24-23-25(36(17-31-23)22-5-1-2-6-22)35-27(34-24)33-21-13-9-19(29)10-14-21/h7-8,11-12,17,19,21-22H,1-6,9-10,13-16,28-29H2,(H,30,37)(H2,32,33,34,35) |
Clé InChI |
RBARWKMXQSXULQ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)N2C=NC3=C(N=C(N=C32)NC4CCC(CC4)N)NC5=CC=C(C=C5)C(=O)NCCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.